molecular formula C17H14ClNO B8639447 2-(3-Chloromethylphenoxy)methylquinoline CAS No. 123226-29-9

2-(3-Chloromethylphenoxy)methylquinoline

Cat. No. B8639447
Key on ui cas rn: 123226-29-9
M. Wt: 283.7 g/mol
InChI Key: QZQFCSAFZBNYHK-UHFFFAOYSA-N
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Patent
US05622969

Procedure details

The procedure from Example 6, part B was used except 3-(quinolin-2-ylmethoxy)benzyl alcohol was substituted for 4-(7-chloroquinolin-2-ylmethoxy)benzyl alcohol. The intermediate was obtained in 72% yield: mp 39°-43° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(7-chloroquinolin-2-ylmethoxy)benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][O:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16]O.[Cl:21]C1C=C2C(C=CC(COC3C=CC(CO)=CC=3)=N2)=CC=1>>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][O:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16][Cl:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)COC=1C=C(CO)C=CC1
Step Two
Name
4-(7-chloroquinolin-2-ylmethoxy)benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=C1)COC1=CC=C(CO)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The intermediate was obtained in 72% yield

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC2=CC=CC=C12)COC=1C=C(CCl)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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